molecular formula C10H7BrClNO2 B6263551 METHYL 4-BROMO-6-CHLORO-1H-INDOLE-2-CARBOXYLATE CAS No. 1430229-84-7

METHYL 4-BROMO-6-CHLORO-1H-INDOLE-2-CARBOXYLATE

Cat. No. B6263551
CAS RN: 1430229-84-7
M. Wt: 288.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“METHYL 4-BROMO-6-CHLORO-1H-INDOLE-2-CARBOXYLATE” is a chemical compound with the molecular formula C10H7BrClNO2 . It has a molecular weight of 288.53 . This compound belongs to the class of organic compounds known as indoles, which are characterized by a bicyclic structure that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Molecular Structure Analysis

The molecular structure of “METHYL 4-BROMO-6-CHLORO-1H-INDOLE-2-CARBOXYLATE” includes a bromine atom at the 4-position and a chlorine atom at the 6-position of the indole ring . The carboxylate group is attached to the 2-position of the indole ring and is esterified with a methyl group .

Future Directions

The future directions for research on “METHYL 4-BROMO-6-CHLORO-1H-INDOLE-2-CARBOXYLATE” and similar indole derivatives are likely to focus on their potential therapeutic applications, given their wide range of biological activities . Further studies could also explore novel synthetic routes and chemical transformations involving these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for METHYL 4-BROMO-6-CHLORO-1H-INDOLE-2-CARBOXYLATE involves the bromination and chlorination of indole followed by esterification of the resulting carboxylic acid with methanol.", "Starting Materials": [ "Indole", "Bromine", "Chlorine", "Methanol", "Sodium hydroxide", "Sulfuric acid", "Acetic anhydride", "Acetic acid", "Diethyl ether" ], "Reaction": [ "Step 1: Bromination of Indole - Indole is dissolved in acetic acid and treated with bromine in the presence of sulfuric acid. The resulting product is 4-bromoindole.", "Step 2: Chlorination of 4-bromoindole - 4-bromoindole is dissolved in diethyl ether and treated with chlorine gas in the presence of sodium hydroxide. The resulting product is 4-bromo-6-chloroindole.", "Step 3: Esterification with Methanol - 4-bromo-6-chloroindole is dissolved in methanol and treated with sodium hydroxide. The resulting carboxylic acid is then esterified with methanol in the presence of sulfuric acid. The final product is METHYL 4-BROMO-6-CHLORO-1H-INDOLE-2-CARBOXYLATE." ] }

CAS RN

1430229-84-7

Product Name

METHYL 4-BROMO-6-CHLORO-1H-INDOLE-2-CARBOXYLATE

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.